N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets and serve as synthons in the construction of fluorinated pharmacons . Another related compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, has been used in the synthesis of various compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the literature .Scientific Research Applications
Advanced Oxidation Processes
A study by Qutob et al. (2022) discusses the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the generation of various by-products and their biotoxicity, as well as proposing degradation pathways based on computational methods. This research could be relevant when considering the environmental impact and degradation mechanisms of complex organic compounds, including the one (Qutob et al., 2022).
Biological Effects of Related Compounds
Kennedy (2001) provides a comprehensive review of the toxicology of acetamide and its derivatives, offering insights into their biological consequences and environmental toxicology. This review could be indirectly relevant for understanding the biological activity and potential environmental impact of similar complex acetamides (Kennedy, 2001).
Synthetic Organic Chemistry
Kondo and Murakami (2001) focus on synthetic organic chemistry based on the N-Ar axis, developing chemoselective N-acylation reagents. Their research might offer insights into synthetic strategies and the chemical behavior of complex organic molecules, including those with similar structural features (Kondo & Murakami, 2001).
Genetic Associations with Hepatotoxicity
Heruth et al. (2018) discuss the genetic association of single nucleotide polymorphisms with acetaminophen-induced hepatotoxicity, highlighting individual variability in metabolism and response to toxic levels of acetaminophen. This research underscores the importance of genetic factors in the metabolism of complex compounds, which could be relevant for understanding individual differences in the metabolism of the specified compound (Heruth et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4OS/c21-15-2-1-13(8-14(15)20(22,23)24)26-17(29)10-30-19-12(9-25)7-16-18(27-19)11-3-5-28(16)6-4-11/h1-2,7-8,11H,3-6,10H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIWHHIYQMCRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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